Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;;/h1-4,6H,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGNWBLNHLGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452967-56-5 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt . Various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, have been employed to construct the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Drug Development
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is being investigated for its potential as a therapeutic agent in various diseases:
- Neurodegenerative Diseases : The compound has shown promise in inhibiting enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Research is ongoing to elucidate its mechanism of action and efficacy against various cancer cell lines .
Molecular Biology
In molecular biology, this compound serves as a valuable tool for:
- Proteomics : It is utilized in proteomic studies to label proteins or peptides for identification and quantification. Its unique structure allows for selective binding to target molecules, facilitating the study of protein interactions and functions .
- Cell Culture Studies : The compound is also employed in cell culture experiments to investigate cellular responses to drug treatment. Its effects on cell viability and proliferation are assessed to determine optimal concentrations for further studies .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated significant reductions in cell death and oxidative stress markers, suggesting its potential as a therapeutic candidate for Alzheimer's disease management.
Case Study 2: Anti-cancer Efficacy
Research conducted at a leading cancer research institute explored the anti-cancer effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis through activation of caspase pathways.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes . The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Structural Difference : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms).
Properties :
- Molecular Formula : C₇H₈N₄ (vs. C₉H₁₂Cl₂N₃ for the target compound).
- Molecular Weight : 148.17 g/mol (lower due to fewer carbons and hydrogens).
- Solubility : Highly soluble in water (>10 mg/mL), unlike the target compound, which may require organic solvents for dissolution.
- Pharmacokinetics: Exhibits moderate GI absorption (73%) and is a non-substrate for P-glycoprotein, suggesting better bioavailability compared to bulkier analogs .
Applications : Primarily used in medicinal chemistry for kinase inhibition studies, leveraging the pyrimidine ring’s ability to mimic nucleobases in enzyme binding .
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate
Structural Difference : Methanamine substituent at the 3-position (vs. 2-position) and inclusion of a hydrate.
Properties :
- Molecular Formula : C₉H₁₅Cl₂N₃O (additional oxygen due to hydration).
- Molecular Weight : 252.14 g/mol (higher than the target compound’s ~248 g/mol).
- Solubility: Hydrate form enhances aqueous solubility, critical for intravenous formulations.
- Synthesis : Requires additional steps for hydration, increasing production complexity .
Applications : Used in preclinical studies for autoimmune diseases, with the 3-position substituent influencing receptor binding selectivity .
Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Structural Difference : Ketone group replaces the methanamine at the 2-position.
Properties :
- Reactivity : The carbonyl group participates in hydrogen bonding, enhancing interactions with enzymes like proteases.
- Molecular Weight : 181.62 g/mol (lower due to absence of amine and chloride counterions).
- Synthesis : Prepared via oxidation of the corresponding amine, requiring controlled conditions to avoid over-oxidation .
Applications : Investigated as a building block for fluorescent probes due to the conjugated ketone system .
Pyrazolo[1,5-a]pyridine Derivatives
Structural Difference : Pyrazole-fused ring instead of imidazole.
Example : (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride.
Properties :
- Ring Saturation : The tetrahydropyridine moiety reduces aromaticity, increasing flexibility for binding to G-protein-coupled receptors.
Applications : Explored in neurological disorders due to enhanced blood-brain barrier penetration compared to imidazo analogs .
Comparative Data Table
Pharmacological and Industrial Considerations
- Yield and Scalability : The target compound’s synthesis () achieves 61% yield via hydrogenation, while pyrimidine analogs () require costlier catalysts, reducing industrial feasibility .
- Regulatory Status : Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is sold industrially (99% purity, 25 kg/drum), indicating established manufacturing protocols, whereas newer analogs (e.g., pyrazolo derivatives) remain in early development .
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is a compound that belongs to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. These include:
- Anticancer
- Antimicrobial
- Antiviral
- Anti-inflammatory
- Antiepileptic
- Cholinesterase inhibition (important in Alzheimer's disease treatment)
The compound's structure allows it to interact with various biological targets, making it a significant scaffold in medicinal chemistry .
1. Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. For instance, a series of compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent anti-tubercular activity. Notably, compound 18 showed superior activity compared to the clinical candidate PA-824 against multidrug-resistant strains .
2. Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These enzymes are critical therapeutic targets in Alzheimer's disease. Several synthesized compounds exhibited significant inhibitory activities with IC50 values ranging from 0.2 to 50 µM, demonstrating their potential as novel treatments for neurodegenerative disorders .
3. Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Compounds have shown activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicate that specific substitutions on the imidazopyridine ring can enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity of these compounds.
- Positioning : The position of substituents on the imidazopyridine ring affects binding affinity and selectivity towards various biological targets.
Case Study 1: Anti-Tuberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-tuberculosis properties against Mycobacterium tuberculosis H37Rv. Compounds were tested for their MIC values and pharmacokinetic profiles in mice, revealing promising candidates for further development in treating tuberculosis .
Case Study 2: Alzheimer’s Disease Treatment
Research focused on new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives showed that these compounds effectively inhibited AChE and BChE activities. The docking studies indicated strong binding interactions with enzyme active sites, supporting their potential as therapeutic agents for Alzheimer's disease .
Summary Table of Biological Activities
| Activity Type | Example Compounds | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antitubercular | Compound 18 | ≤0.006 μM | Potent against MDR strains |
| Cholinesterase Inhibitor | Various | 0.2 - 50 µM | Potential treatment for Alzheimer's disease |
| Anticancer | Various | Varies by cell line | Induces apoptosis and cell cycle arrest |
Q & A
Q. What established synthetic routes are available for Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent reactions (MCRs), or oxidative coupling. For example, MCRs enable the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, which is critical for tailoring biological activity. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Reaction progress can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. What analytical techniques are used to confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and chloride counterion presence.
- X-ray Crystallography : For unambiguous structural elucidation, particularly if novel derivatives are synthesized.
- Elemental Analysis : To validate stoichiometry and purity (>95%) .
Q. What biological targets and mechanisms of action are associated with this compound?
Methodological Answer: Imidazo[1,2-a]pyridine derivatives are studied for antimicrobial, anticancer, and kinase-inhibitory activities. Target identification involves:
- In vitro assays : Enzymatic inhibition studies (e.g., PDE3 for cardiovascular applications) .
- Cellular models : Cytotoxicity screening against cancer cell lines (e.g., MTT assays) .
- Literature mining : Systematic reviews of PubMed/Scopus to map known targets (e.g., ATP-binding pockets in kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
Methodological Answer: SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the 3-position to modulate electronic effects.
- Scaffold hybridization : Conjugating with chalcones or heterocycles to improve binding affinity .
- In silico modeling : Molecular docking (AutoDock Vina) and DFT calculations to predict interactions with targets like PDE3 or microbial enzymes .
Q. How can contradictory data on pharmacokinetic properties (e.g., solubility, bioavailability) be resolved?
Methodological Answer: Contradictions arise from variability in assay conditions. Mitigation strategies:
- Standardized protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility studies.
- Comparative assays : Parallel testing with reference compounds (e.g., Olprinone Hydrochloride) under identical conditions.
- Advanced formulations : Explore salt forms (e.g., dihydrochloride vs. free base) or nanoencapsulation to enhance bioavailability .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?
Methodological Answer:
- Rodent models : For cardiovascular applications, use ischemia-reperfusion injury models in rats. Dose optimization (e.g., 1–10 mg/kg IV) and PK/PD profiling (plasma half-life, tissue distribution) are critical.
- Toxicology : Acute toxicity studies (OECD 423) to determine LD and histopathological assessments .
Q. How can computational methods predict off-target interactions or metabolic pathways?
Methodological Answer:
Q. What strategies address low solubility or stability in aqueous buffers?
Methodological Answer:
- Salt selection : Dihydrochloride salts improve water solubility via ionic interactions.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for delayed release.
- Lyophilization : Stabilize the compound in freeze-dried formulations for long-term storage .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s antimicrobial activity?
Methodological Answer:
Q. What methodologies resolve discrepancies in reported synthetic yields?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
